![molecular formula C34H22O8 B3177435 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid CAS No. 1629643-34-0](/img/structure/B3177435.png)
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating its potential role in interacting with metal ions .
Mode of Action
The compound interacts with its targets primarily through coordination bonds, forming complex structures such as MOFs . The carboxylic acid groups on the compound provide sites for coordination, allowing the formation of these structures .
Biochemical Pathways
In the context of mofs, the compound contributes to the formation of intricate structures that can facilitate various chemical reactions .
Result of Action
The compound’s action results in the formation of complex structures such as MOFs when it interacts with metal ions . These MOFs have been shown to exhibit excellent CO2 cycloaddition efficiency towards propylene oxide, with yields reaching up to 97% .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves the following steps:
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.
Precipitation: Hydrochloric acid (HCl) is added to the neutralized solution to precipitate the product.
Purification: The precipitated product is filtered, washed, and dried under vacuum to obtain the final compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product .
化学反応の分析
Types of Reactions: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings[][3].
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) under appropriate conditions[][3].
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic compounds[3][3].
科学的研究の応用
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:
類似化合物との比較
- 1,3,5-tris(4-carboxyphenyl)benzene
- 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine
- 4,4’,4’'-benzene-1,3,5-triyl-tris(benzoic acid)
Comparison: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which provides distinct structural and functional properties. Compared to similar compounds, it offers enhanced stability and versatility in forming metal-organic frameworks (MOFs) and other advanced materials .
特性
IUPAC Name |
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUJAYRFYGWSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
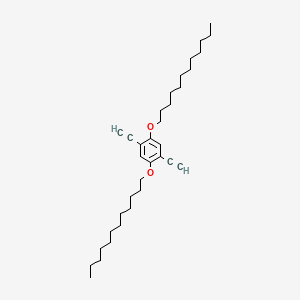
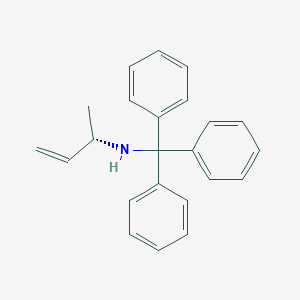


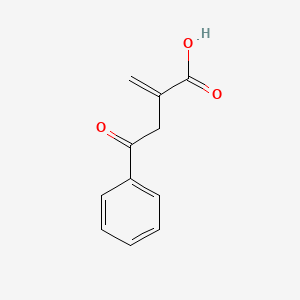
![4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B3177389.png)
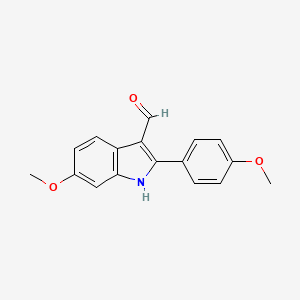



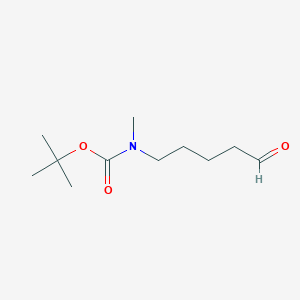
![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline](/img/structure/B3177461.png)
